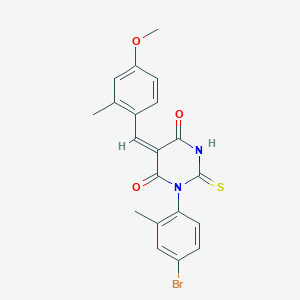![molecular formula C19H15Cl2N3O3S B5169345 N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide, commonly known as DPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. DPTB is a member of the thiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of DPTB is not fully understood. However, studies have suggested that DPTB induces apoptosis in cancer cells by activating the caspase pathway. DPTB has also been shown to inhibit the NF-κB pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DPTB has been shown to have a range of biochemical and physiological effects. Studies have suggested that DPTB can induce oxidative stress in cancer cells, leading to cell death. Additionally, DPTB has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect may contribute to the anticancer activity of DPTB.
実験室実験の利点と制限
One advantage of using DPTB in lab experiments is its potent cytotoxicity against cancer cells. This allows for the evaluation of its potential as an anticancer agent. However, one limitation is that the mechanism of action of DPTB is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on DPTB. One area of interest is the development of DPTB analogs with improved potency and selectivity against cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of DPTB and its potential use in combination with other anticancer agents. Finally, the development of drug delivery systems for DPTB may enhance its therapeutic potential.
合成法
The synthesis of DPTB involves the reaction of 3,4-dichloroaniline with propyl isothiocyanate to form 4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-amine. This intermediate is then coupled with 2-nitrobenzoyl chloride to obtain DPTB.
科学的研究の応用
DPTB has been extensively studied for its potential use as an anticancer agent. Studies have shown that DPTB exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, DPTB has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
特性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-2-5-16-17(11-8-9-13(20)14(21)10-11)22-19(28-16)23-18(25)12-6-3-4-7-15(12)24(26)27/h3-4,6-10H,2,5H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUCUAQSYFEQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5169283.png)
![N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B5169286.png)
![2-{[5-(3-methyl-2-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5169294.png)
![ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5169301.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3,4-difluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5169308.png)
![allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5169312.png)
![[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)

![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)